The synthesis of Miravirsen sodium salt involves several sophisticated techniques aimed at producing a stable and effective oligonucleotide. The primary method includes the use of solid-phase synthesis, which allows for the precise assembly of nucleotides into the desired sequence.
Miravirsen sodium salt consists of a 15-nucleotide sequence that includes both DNA and locked nucleic acid components. The structure is characterized by:
The molecular formula for Miravirsen sodium salt can be represented as C₁₈H₂₃N₅O₉PNaS, indicating its complex nature as a synthetic oligonucleotide .
Miravirsen sodium salt primarily engages in hybridization reactions with the target HCV RNA. This interaction leads to the inhibition of viral replication through several mechanisms:
The interaction kinetics between Miravirsen and HCV RNA can be quantitatively analyzed using techniques such as surface plasmon resonance or electrophoretic mobility shift assays to determine binding affinities and specific interactions.
Relevant analyses indicate that Miravirsen exhibits favorable pharmacokinetic properties due to its chemical modifications .
Miravirsen sodium salt has been primarily investigated for its potential use in treating chronic hepatitis C infection. Its ability to inhibit miR-122 has opened avenues for research into other viral infections where microRNA plays a similar role in viral lifecycle management. Additionally, ongoing studies are exploring its application in other therapeutic areas where modulation of microRNA expression could provide benefits .
CAS No.: 12737-18-7
CAS No.: 7759-46-8
CAS No.: 21105-15-7
CAS No.: 53905-12-7
CAS No.: 55337-75-2